5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23ClN4OS and its molecular weight is 390.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole ring, which is a common structural motif in many bioactive compounds. Compounds with this motif often interact with various receptors in the body, but the specific target would depend on the other functional groups present in the molecule .
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the compound targets a receptor, it may act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a piperidine ring, which is often found in drugs that modulate neurotransmitter receptors, suggests that this compound might interact with such receptors .
Biochemical pathways
The affected pathways would depend on the specific target and mode of action of the compound. For example, if the compound acts on neurotransmitter receptors, it could affect signaling pathways in the nervous system .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. The presence of various functional groups in this compound, such as the chlorophenyl and methylpiperidinyl groups, could influence its pharmacokinetic properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from changes in cell signaling and function to potential therapeutic effects in the body .
Action environment
Various environmental factors can influence the action, efficacy, and stability of a compound. These can include factors like pH, temperature, and the presence of other substances in the body. The compound’s chemical structure, including its functional groups and stereochemistry, can influence how it interacts with its environment .
Properties
IUPAC Name |
5-[(4-chlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-4-6-14(20)7-5-13)23-10-8-12(2)9-11-23/h4-7,12,16,25H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLFLAKLBGNSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.